![molecular formula C21H26N6O B5560178 3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5560178.png)
3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of substances that are often explored for their potential biological activities and chemical properties. Compounds containing imidazole, triazole, and piperidine rings, like the one mentioned, are of significant interest in medicinal chemistry due to their diverse pharmacological properties.
Synthesis Analysis
Compounds such as 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been synthesized and their procedures detailed, indicating a potential pathway for synthesizing the target compound. Such syntheses typically involve multiple steps, including the formation of the core piperidine structure followed by the addition of imidazole and triazole functionalities through various organic reactions (Trabanco et al., 2007).
Molecular Structure Analysis
Structural analysis of similar compounds, such as imidazo[1,2-a]pyridine derivatives, provides insights into the molecular geometry, bonding, and potential reactive sites of the compound. X-ray crystallography and NMR spectroscopy are common techniques used for such analyses, revealing details about the spatial arrangement of atoms and the electronic environment within the molecule (Dong-Mei Chen et al., 2021).
Aplicaciones Científicas De Investigación
Mixed Ligand Complexes and Labeling of Bioactive Molecules
A basic study on mixed ligand fac-tricarbonyl complexes demonstrates the [2 + 1] approach, allowing for the labeling of bioactive molecules containing monodentate or bidentate donor sites. This method facilitates the synthesis of complexes that can be obtained with good yield and purity, influencing the physico-chemical properties of the conjugate. The study offers insights into the potential applications of these complexes in biochemical labeling and imaging (Mundwiler et al., 2004).
Synthesis of Piperidine Derivatives
Another research focuses on the convenient preparation of 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines and subsequent reduction. This method extends to benzo analogues of the title compounds, highlighting the chemical versatility and potential applications in synthetic organic chemistry (Shevchuk et al., 2012).
Antimicrobial Activity of Imidazole-Containing Benzodiazepines
Research on the synthesis of imidazole-containing 1,5-benzodiazepines using piperidine in polyethylene glycol (PEG-400) as a reaction medium has shown that these compounds exhibit significant antimicrobial activity. This study underlines the potential of such compounds in developing new antimicrobial agents (Konda et al., 2011).
Synthesis and Evaluation of Piperazine Derivatives
A study on the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives highlights their synthesis and characterization. The compounds were evaluated for their in vitro antimicrobial activities, showcasing the synthesis method's effectiveness and the compounds' potential as antimicrobial agents (Rajkumar et al., 2014).
Fungicidal Activity of Triazolyl-Dihydropyrazole
A study on the synthesis of novel fungicidal agents involving 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole compounds illustrates their potential in agriculture. Some of these compounds demonstrated excellent fungicidal activity against various fungi, indicating their potential applications in developing new fungicides (Mao et al., 2013).
Propiedades
IUPAC Name |
[3-(1-butylimidazol-2-yl)piperidin-1-yl]-(1-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-2-3-12-25-14-11-22-20(25)17-8-7-13-26(15-17)21(28)19-16-27(24-23-19)18-9-5-4-6-10-18/h4-6,9-11,14,16-17H,2-3,7-8,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJHHSQWKONWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C2CCCN(C2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.